C5‑Halogenation Drives Antiproliferative Potency in 3‑Hydroxy‑2‑oxindoles: Evidence from Prostate Cancer Cell Assays
A head‑to‑head study of C5‑substituted 3‑hydroxy‑2‑oxindole dimers demonstrated that halogenation at C5 is a critical determinant of cytotoxicity. The 5‑bromo (1e) and 5‑chloro (1f) derivatives significantly reduced DU145 prostate cancer cell viability at 48–72 h, whereas the non‑halogenated analogue (1d) showed no significant effect up to 24 h . Although the 5‑fluoro analogue was not directly tested in this panel, the clear SAR establishes that C5 halogenation is a prerequisite for potent antiproliferative activity within this chemotype, supporting the selection of the 5‑fluoro variant over the unsubstituted parent compound for anticancer applications.
| Evidence Dimension | Antiproliferative activity (DU145 cell viability reduction) |
|---|---|
| Target Compound Data | 5‑fluoro‑3‑hydroxy‑2‑oxindole core; anticipated activity based on halogen SAR (not directly tested in this study) |
| Comparator Or Baseline | 1d (1‑ethyl‑3‑hydroxy‑biindole‑dione, no C5 halogen): no significant viability change up to 24 h at 40 µM. 1e (5‑bromo): significant cytotoxicity at 48‑72 h, IC₅₀ 55 µM (DU145). 1f (5‑chloro): similar cytotoxicity to 1e. |
| Quantified Difference | Non‑halogenated: inactive; 5‑bromo: IC₅₀ 55 µM at 48 h; 5‑chloro: matched 5‑bromo potency. |
| Conditions | Human prostate cancer DU145 cell line, 40 µM compound, 24‑72 h MTT assay. |
Why This Matters
This demonstrates that C5 halogenation is necessary for antiproliferative activity in this scaffold, making the 5‑fluoro derivative a mechanistically preferred choice over the unsubstituted 3‑hydroxy‑2‑oxindole for oncology research.
- [1] Nazemi Moghaddam M et al. Synthesis and antiproliferative and apoptosis‑inducing activity of novel 3‑substituted‑3‑hydroxy‑2‑oxindole compounds. In Vitro Cell. Dev. Biol. Anim. 2018, 54(1), 61‑70. View Source
